5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reaction conditions involving solvents like DMF (dimethylformamide) and temperatures ranging from room temperature to reflux.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative .
Scientific Research Applications
5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide: Similar in structure but with a nitro group instead of a fluoro group.
5-chloro-N-(2-methylphenyl)pyrazine-2-carboxamide: Similar in structure but with a methyl group instead of a fluoro group.
Uniqueness
5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. The combination of these groups can enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C11H7ClFN3O |
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Molecular Weight |
251.64 g/mol |
IUPAC Name |
5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H7ClFN3O/c12-10-6-14-9(5-15-10)11(17)16-8-4-2-1-3-7(8)13/h1-6H,(H,16,17) |
InChI Key |
DYYCCONTKAJHRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=N2)Cl)F |
Origin of Product |
United States |
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